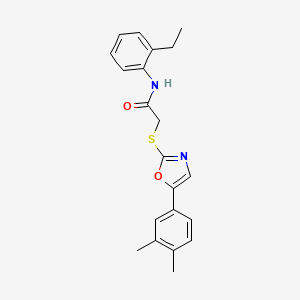

![molecular formula C17H15N3O2S B2754219 Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone CAS No. 1210244-81-7](/img/structure/B2754219.png)

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone is a chemical compound. It is recognized to possess potent pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . Another study reported the synthesis of a library of 26 D–A compounds based on the BTZ group .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone and similar compounds have been researched for use in photovoltaics or as fluorescent sensors . They have also been used as potential visible-light organophotocatalysts .Scientific Research Applications

- BTZ-PM, as a minimal electron acceptor, has been incorporated into ternary polymer solar cells, achieving impressive efficiencies exceeding 16.0% .

- Researchers have used BTZ-based fluorophores for bioimaging applications, targeting lipid droplets, mitochondria, and plasma membranes .

- BTZ-PM and related derivatives can be explored for environmentally sustainable chemical transformations using light as a “traceless” reagent .

Photovoltaics and Organic Solar Cells

Fluorescent Sensors and Bioimaging Probes

Visible-Light Organophotocatalysis

NIR-II Imaging Agents

Future Directions

The future directions of research on Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone and similar compounds could involve the development of novel new chemical entities and approaches targeting HIF-1 pathway . The designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Mechanism of Action

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazol motif have been researched for their potential as potent pfkfb3 kinase inhibitors . PFKFB3 is a key enzyme in the regulation of glycolysis and has been implicated in various diseases, including cancer .

Mode of Action

Compounds with a similar structure have been used in the synthesis of benzothiadiazole derivatives, which are known to inhibit pfkfb3 kinase . The inhibition of this kinase can disrupt the glycolytic pathway, potentially leading to the suppression of rapid cell growth and proliferation, a characteristic feature of cancer cells .

Biochemical Pathways

The biochemical pathways affected by Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone are likely related to glycolysis, given its potential role as a PFKFB3 kinase inhibitor . By inhibiting PFKFB3, the compound could disrupt the balance of glycolysis, reducing the availability of energy for rapid cell growth and proliferation .

Pharmacokinetics

Similar compounds have been reported to have good pharmacokinetics and drug-likeness behaviors

Result of Action

If it acts as a pfkfb3 kinase inhibitor, it could potentially suppress rapid cell growth and proliferation, a characteristic feature of cancer cells .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-17(13-6-7-14-15(10-13)19-23-18-14)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRAMYVTMKPFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2754141.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2754142.png)

![1-(pyrrolidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2754143.png)

![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)

![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)

![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)